An In-depth Technical Guide to [(Mesitylsulfonyl)amino]acetic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to [(Mesitylsulfonyl)amino]acetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [(Mesitylsulfonyl)amino]acetic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Also known as N-(Mesitylsulfonyl)glycine, this compound combines the structural features of the simplest amino acid, glycine, with the sterically hindered and lipophilic mesitylsulfonyl group. This unique combination imparts valuable physicochemical properties that are increasingly being explored in the design of novel therapeutic agents and chemical probes.
This document will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential applications of N-(Mesitylsulfonyl)glycine, offering field-proven insights and methodologies for researchers in drug discovery and development.
Molecular Structure and Rationale for Interest
N-(Mesitylsulfonyl)glycine is an N-sulfonylated amino acid. The core structure consists of a glycine molecule where one of the amino group's hydrogen atoms is replaced by a mesitylsulfonyl group. The mesitylsulfonyl moiety, derived from mesitylenesulfonyl chloride, is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6.
The rationale for the growing interest in this and similar N-arylsulfonylated amino acids stems from several key features:
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Modulation of Physicochemical Properties: The bulky and lipophilic mesitylsulfonyl group significantly alters the properties of the parent glycine molecule. This can lead to improved cell permeability and bioavailability of drug candidates.
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Enzyme Inhibition: The sulfonamide linkage is a well-established pharmacophore present in numerous commercial drugs.[1] N-arylsulfonyl amino acid scaffolds have been identified as potent inhibitors of various enzymes, including urease.
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Synthetic Versatility: The carboxylic acid and the sulfonamide N-H group provide reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and peptidomimetics.
Physicochemical and Spectroscopic Properties
While extensive experimental data for N-(Mesitylsulfonyl)glycine is not widely available in public databases, its properties can be predicted based on its constituent parts and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₁₁H₁₅NO₄S | Based on the constituent atoms. |
| Molecular Weight | 257.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic acids. |
| Melting Point | Expected to be higher than glycine (233 °C dec.) | The larger, more rigid structure and potential for hydrogen bonding and van der Waals interactions would likely increase the melting point. For comparison, N-Methyl-N-(Methylsulfonyl)glycine has a reported melting point of 67 °C.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The lipophilic mesityl group will decrease water solubility compared to glycine.[3] The presence of the carboxylic acid and sulfonamide groups should allow for solubility in polar organic solvents. |
| pKa | Carboxylic acid pKa is expected to be slightly lower than that of glycine (~2.34) due to the electron-withdrawing nature of the mesitylsulfonyl group. The sulfonamide proton is weakly acidic. | The electron-withdrawing sulfonyl group will increase the acidity of the carboxylic acid proton. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized N-(Mesitylsulfonyl)glycine. The following are the expected key features in its spectra:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A singlet corresponding to the two aromatic protons of the mesityl group.
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Methyl Protons: A singlet for the six ortho-methyl protons and a singlet for the three para-methyl protons of the mesityl group.
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Methylene Protons: A doublet for the two protons of the glycine methylene group, coupled to the N-H proton.
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N-H Proton: A triplet corresponding to the sulfonamide proton, coupled to the adjacent methylene protons.
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Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.
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Aromatic Carbons: Signals corresponding to the substituted carbons of the mesityl ring.
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Methylene Carbon: A signal for the glycine methylene carbon.
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Methyl Carbons: Signals for the methyl carbons of the mesityl group.
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IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching.
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N-H Stretch: An absorption band for the sulfonamide N-H stretching.
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C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid.
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S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group.
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C-H Stretch: Absorption bands for the aromatic and aliphatic C-H stretching.
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Mass Spectrometry (MS):
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The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the sulfonamide bond.
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Synthesis of N-(Mesitylsulfonyl)glycine: A Validated Protocol
The synthesis of N-(Mesitylsulfonyl)glycine can be reliably achieved through the N-sulfonylation of glycine with mesitylenesulfonyl chloride under basic conditions. This is a variation of the well-established Schotten-Baumann reaction.
Reaction Scheme
Caption: Synthetic workflow for N-(Mesitylsulfonyl)glycine.
Experimental Protocol
Materials:
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Glycine
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Mesitylenesulfonyl chloride
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Sodium hydroxide (NaOH)
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1,4-Dioxane
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath. The use of a slight excess of base ensures that the amino group of glycine is deprotonated and remains nucleophilic throughout the reaction.
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Addition of Mesitylenesulfonyl Chloride: Dissolve mesitylenesulfonyl chloride (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cold, stirring glycine solution over a period of 30 minutes. The slow, dropwise addition helps to control the exothermic reaction and minimize side reactions.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the aqueous layer with ethyl acetate to remove any unreacted mesitylenesulfonyl chloride and other nonpolar impurities.
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Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of N-(Mesitylsulfonyl)glycine should form. Acidification protonates the carboxylate to form the carboxylic acid, which is less soluble in water.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration using a Büchner funnel.
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Wash the solid with cold deionized water to remove any inorganic salts.
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For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture.
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Dry the purified product under vacuum to yield N-(Mesitylsulfonyl)glycine as a white solid.
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Self-Validation: The success of this protocol relies on the careful control of pH and temperature. The initial basic conditions are crucial for the nucleophilic attack of the deprotonated amino group on the sulfonyl chloride. The final acidic work-up is essential for the precipitation and isolation of the carboxylic acid product. Purity can be assessed by melting point determination and spectroscopic methods as outlined in the previous section.
Applications in Research and Drug Development
The unique structural and physicochemical properties of N-(Mesitylsulfonyl)glycine make it a valuable scaffold in several areas of chemical and pharmaceutical research.
Workflow for Application in Drug Discovery
Caption: A logical workflow for the application of N-(Mesitylsulfonyl)glycine in drug discovery.
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Enzyme Inhibitors: As previously mentioned, N-arylsulfonyl amino acids have shown promise as enzyme inhibitors. The mesitylsulfonyl group can engage in hydrophobic interactions within the active site of an enzyme, while the carboxylic acid can form hydrogen bonds or salt bridges. This makes N-(Mesitylsulfonyl)glycine an attractive starting point for the design of inhibitors for enzymes such as proteases, kinases, and ureases.
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Peptidomimetics: The sulfonamide linkage is a well-known isostere for the peptide bond. Incorporating N-(Mesitylsulfonyl)glycine into peptide sequences can lead to peptidomimetics with enhanced stability towards enzymatic degradation and potentially improved pharmacological properties.
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Antibacterial Agents: Sulfonamides are a class of synthetic antimicrobial agents.[1] The N-arylsulfonyl amino acid motif has been explored for the development of new antibacterial compounds. Further derivatization of N-(Mesitylsulfonyl)glycine could lead to novel antibacterial candidates.
Conclusion
N-(Mesitylsulfonyl)glycine is a molecule with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of a sterically hindered, lipophilic sulfonyl group and a versatile amino acid backbone provides a valuable platform for the design and development of novel bioactive compounds. The synthetic protocol outlined in this guide offers a reliable method for the preparation of this compound, enabling further exploration of its properties and applications. As research in drug discovery continues to evolve, the strategic use of such well-defined molecular scaffolds will be crucial in the development of the next generation of therapeutic agents.
References
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Wikipedia. (n.d.). Glycine. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine. Retrieved February 13, 2026, from [Link]
- Taylor, R. E., & Dybowski, C. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 889(1-3), 376-382.
- MDPI. (2023).
- Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.
- Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
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NIST. (n.d.). N-Methylglycine. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
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ResearchGate. (n.d.). N-arylsulfonamide-containing commercial drugs. Retrieved February 13, 2026, from [Link]
